molecular formula C19H20N4O2 B2717098 N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide CAS No. 1385481-63-9

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide

Cat. No. B2717098
M. Wt: 336.395
InChI Key: FWSWSZBODHFGSP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target various protein kinases involved in the regulation of cell growth and proliferation, making it a promising candidate for the treatment of cancer and other diseases.

Scientific Research Applications

    Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
    • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

    Synthesis of Benzamides

    • Field : Medicinal Chemistry
    • Application : Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
    • Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

    Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Field : Medicinal Chemistry
    • Application : N-(3-Amino-4-methylphenyl)benzamide have a wide range of applications in medicinal chemistry, and is a crucial raw material and intermediate in the synthesis of many drug candidates .

    Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
    • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

    Synthesis of Benzamides

    • Field : Medicinal Chemistry
    • Application : Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries .
    • Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

    Synthesis of N-(3-Amino-4-methylphenyl)benzamide

    • Field : Medicinal Chemistry
    • Application : N-(3-Amino-4-methylphenyl)benzamide have a wide range of applications in medicinal chemistry, and is a crucial raw material and intermediate in the synthesis of many drug candidates .

properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-7-4-5-10-16(13)17(12-20)22-18(24)14-8-6-9-15(11-14)21-19(25)23(2)3/h4-11,17H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSWSZBODHFGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=CC=C2)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(2-methylphenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide

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